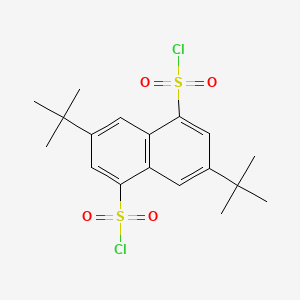
3,7-Di-tert-butylnaphthalene-1,5-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,7-Di-tert-butylnaphthalene-1,5-disulfonyl dichloride typically involves multiple steps. The process begins with the preparation of the naphthalene core, followed by the introduction of tert-butyl groups at the 3 and 7 positions. The final step involves the sulfonylation of the naphthalene ring at the 1 and 5 positions, followed by chlorination to introduce the dichloride groups. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
3,7-Di-tert-butylnaphthalene-1,5-disulfonyl dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,7-Di-tert-butylnaphthalene-1,5-disulfonyl dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Di-tert-butylnaphthalene-1,5-disulfonyl dichloride involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with various biological molecules, potentially affecting their function. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar compounds to 3,7-Di-tert-butylnaphthalene-1,5-disulfonyl dichloride include:
3,5-Di-tert-butylsalicylaldehyde: This compound has similar tert-butyl groups but differs in its functional groups and overall structure.
Naphthalene-1,5-disulfonic acid: This compound shares the naphthalene core and sulfonyl groups but lacks the tert-butyl and dichloride groups.
Properties
CAS No. |
61357-46-8 |
|---|---|
Molecular Formula |
C18H22Cl2O4S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3,7-ditert-butylnaphthalene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C18H22Cl2O4S2/c1-17(2,3)11-7-13-14(15(9-11)25(19,21)22)8-12(18(4,5)6)10-16(13)26(20,23)24/h7-10H,1-6H3 |
InChI Key |
ZIHSXICRPHNMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)Cl)C(C)(C)C)C(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


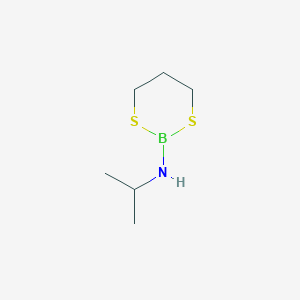
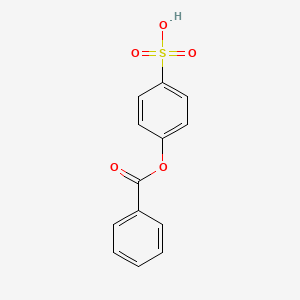
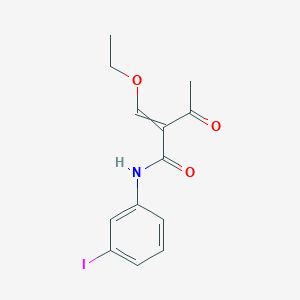
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl-](/img/structure/B14573486.png)
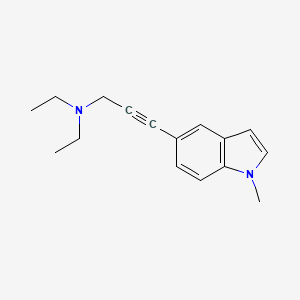
![Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573514.png)
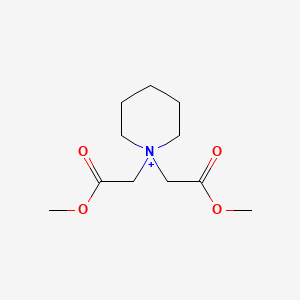
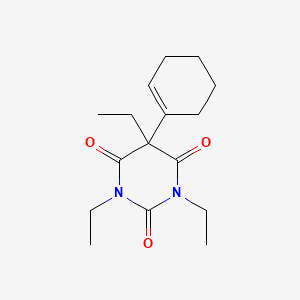
silane](/img/structure/B14573540.png)

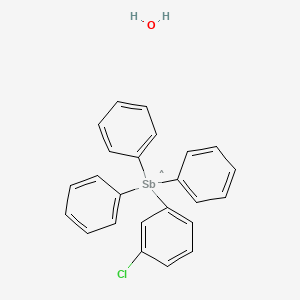
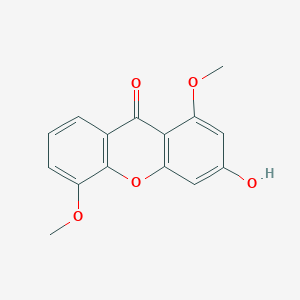
![Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile](/img/structure/B14573583.png)
![Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate](/img/structure/B14573592.png)
